2-De(dimethylamino)-2-vinyl Dimetindene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

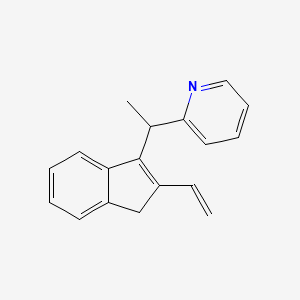

Structure

3D Structure

Properties

IUPAC Name |

2-[1-(2-ethenyl-3H-inden-1-yl)ethyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N/c1-3-14-12-15-8-4-5-9-16(15)18(14)13(2)17-10-6-7-11-19-17/h3-11,13H,1,12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARUDWUKARQONRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of 2 De Dimethylamino 2 Vinyl Dimetindene

Theoretical Considerations of the Indene (B144670) Core Modification and Vinyl Group Substitution

2-De(dimethylamino)-2-vinyl Dimetindene is a significant structural analog of Dimetindene. smolecule.com The core modification involves the removal of the dimethylamino group from the ethyl side chain at the 2-position of the indene ring and its replacement with a vinyl group. smolecule.com This substitution fundamentally alters the electronic and steric properties of the molecule. The removal of the basic dimethylamino group, a key pharmacophoric feature in many H1-antihistamines for interacting with the histamine (B1213489) receptor, suggests a significant shift in the molecule's potential biological activity. The introduction of the vinyl group, an unsaturated hydrocarbon, adds a region of high electron density and potential for different types of chemical interactions compared to the original saturated ethyl-dimethylamine side chain. These modifications are critical in studying structure-activity relationships among Dimetindene derivatives. researchgate.net

Spectroscopic Characterization Methodologies in Structural Confirmation

The definitive structure of this compound is confirmed through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). smolecule.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial method for the structural elucidation of this compound. smolecule.com The ¹H NMR spectrum provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (proton count). The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. By analyzing the chemical shifts, coupling constants, and correlations from 2D NMR experiments (like COSY and HSQC), a complete assignment of all proton and carbon signals can be achieved, confirming the presence of the vinyl group and the specific substitution pattern on the indene core.

Interactive Table: Predicted NMR Signal Assignments for this compound

Note: The following table is a representative illustration of expected NMR signals. Specific, experimentally verified chemical shift values (ppm) are not available in the cited public literature and would require experimental determination.

| Signal Type | Functional Group | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H NMR | Vinyl Protons (-CH=CH₂) | 4.5 - 6.5 | Multiplet, Doublet of doublets |

| ¹H NMR | Aromatic Protons (Indene Ring) | 7.0 - 7.8 | Multiplet |

| ¹H NMR | Pyridyl Protons | 7.0 - 8.5 | Multiplet, Doublet |

| ¹H NMR | Aliphatic Protons (Ethyl & Indene CH) | 2.0 - 4.0 | Multiplet, Triplet, Quartet |

| ¹³C NMR | Vinyl Carbons (-CH=CH₂) | 110 - 140 | N/A |

| ¹³C NMR | Aromatic & Pyridyl Carbons | 115 - 160 | N/A |

| ¹³C NMR | Aliphatic Carbons | 25 - 60 | N/A |

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the molecular formula of this compound. smolecule.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition. Analysis of the fragmentation patterns observed in the mass spectrum, potentially using tandem mass spectrometry (MS/MS) techniques, offers further structural confirmation. smolecule.com The fragmentation pathways can be predicted to show characteristic losses, such as the cleavage of the ethyl-pyridine side chain or fragments related to the indene core, which helps in piecing together the molecular structure.

Interactive Table: Mass Spectrometry Data for this compound

Note: This table is based on theoretical values derived from the known chemical structure. Experimental m/z values would require laboratory analysis.

| Parameter | Information |

|---|---|

| Molecular Formula | C₂₀H₂₀N₂ |

| Exact Mass (Monoisotopic) | 288.1626 g/mol |

| Analysis Technique | High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation. smolecule.com |

| Fragmentation Analysis | Tandem MS/MS can be used to analyze fragmentation pathways for structural verification. smolecule.com |

| Predicted Key Fragments | Loss of the pyridylethyl group; fragments corresponding to the substituted indene core. |

Computational Modeling of Molecular Geometry, Electronic Structure, and Conformational Preferences

The three-dimensional structure and conformational flexibility of this compound are investigated using computational modeling. smolecule.com These theoretical methods are valuable for understanding the molecule's preferred shapes (conformers) and its electronic properties, which are often difficult to determine experimentally. smolecule.com Techniques such as Density Functional Theory (DFT) or other molecular mechanics force fields can be used to calculate the lowest energy conformations, map the potential energy surface, and analyze bond lengths, bond angles, and dihedral angles. Such models can also provide insights into the molecule's electronic structure, including the distribution of electron density and the energies of molecular orbitals, which are influenced by the introduction of the vinyl group. smolecule.com

Synthetic Methodologies and Chemical Transformations Involving the 2 Vinyl 1h Indene Moiety

Retrosynthetic Strategies for Dimetindene Analogs Bearing the 2-Vinyl Substitution

A retrosynthetic analysis of 2-De(dimethylamino)-2-vinyl Dimetindene, which can be systematically named 2-[1-(2-ethenyl-3H-inden-1-yl)ethyl]pyridine, reveals several potential disconnection points for its synthesis. The core structure consists of a substituted indene (B144670) moiety linked to a pyridine (B92270) ring.

The most logical retrosynthetic disconnections would involve:

Formation of the vinyl group: This could be achieved from a precursor containing a suitable functional group at the 2-position of the indene ring, such as a ketone or an aldehyde, which can be converted to a vinyl group via reactions like the Wittig or Shapiro reaction.

Formation of the indene ring: The indene scaffold itself can be constructed through various cyclization reactions.

Attachment of the pyridylethyl side chain: This can be envisioned to occur via alkylation or a similar carbon-carbon bond-forming reaction.

Alternative retrosynthetic approaches for dimetindene analogs have been explored, which can be adapted for the synthesis of the 2-vinyl analog. chemrxiv.org These strategies often involve the construction of a functionalized indanone as a key intermediate. organicreactions.org

Synthetic Routes to the 2-Vinyl-1H-indene Scaffold

The synthesis of the 2-vinyl-1H-indene scaffold is a critical step in the potential production of this compound. This can be approached by first forming the indene core and then introducing the vinyl group, or by constructing the indene ring with the vinyl group already incorporated.

Cyclization Reactions in Indene Core Formation Relevant to the Compound

The formation of the indene core is a well-established process in organic synthesis, with several methods applicable to the synthesis of dimetindene and its analogs. A common strategy involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid, followed by reduction and dehydration to yield the indene ring. chemrxiv.org

For instance, the industrial synthesis of dimetindene involves the cyclization of 2-benzyl-2-[2-(dimethylamino)ethyl]malonic acid using polyphosphoric acid (PPA) to form the corresponding indanone derivative. organicreactions.org This indanone is a key intermediate that can be further functionalized.

Transition metal-catalyzed cyclizations are also powerful methods for constructing indene rings. For example, palladium-catalyzed intramolecular Heck reactions can be employed to form indene derivatives from appropriate precursors. wikipedia.orgelsevierpure.com These reactions offer high efficiency and functional group tolerance. wikipedia.org Rhodium-catalyzed reactions of alkynes with boronic acids have also been shown to produce substituted indenes. googleapis.com

Functionalization of the Indene System at the 2-Position to Incorporate a Vinyl Group

Once the indene or indanone core is established, the vinyl group can be introduced at the 2-position through various synthetic transformations.

From a 2-indanone (B58226) precursor: A 2-indanone can be converted to a 2-vinylindene via several classic olefination reactions.

The Wittig reaction , which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide, is a widely used method for alkene synthesis. semanticscholar.orgresearchgate.netboku.ac.at In this case, a 2-indanone could react with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) to yield the corresponding 2-vinylindene. researchgate.net

The Shapiro reaction offers another route from a ketone to an alkene. This reaction proceeds through the decomposition of a tosylhydrazone derivative of the ketone in the presence of a strong base. researchgate.netcuni.czproquest.com This method is particularly useful for generating less substituted alkenes. researchgate.net

Palladium-catalyzed cross-coupling reactions: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, could also be employed. For instance, a 2-haloindene derivative could be coupled with a vinyl organometallic reagent (e.g., vinyltributylstannane in a Stille coupling or vinylboronic acid in a Suzuki coupling) to introduce the vinyl group. Palladium(II)-catalyzed reactions have been used to synthesize 2-vinyl oxygen heterocycles, and similar chemistry could potentially be applied to indene systems. elsevierpure.com

Chemical Transformation of the Vinyl Group in Related Analog Synthesis

The vinyl group is a versatile functional group that can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of related analogs.

Polymerization: The vinyl group can participate in polymerization reactions. For example, 2-vinyl-1H-indene can undergo free-radical or controlled radical polymerization to form copolymers with various architectures. daicelpharmastandards.com

Addition Reactions: The double bond of the vinyl group is susceptible to electrophilic addition reactions. For instance, hydrohalogenation, hydration, and halogenation can introduce new functional groups.

Oxidation: The vinyl group can be oxidized to form various products. For example, ozonolysis would cleave the double bond to yield a 2-formylindene derivative. Epoxidation would produce a 2-(oxiran-2-yl)indene, which can be further functionalized.

Reduction: Catalytic hydrogenation of the vinyl group would yield the corresponding 2-ethylindene analog.

Heck Reaction: The vinyl group can itself participate as a coupling partner in further Heck reactions, allowing for the extension of the carbon chain.

These transformations highlight the synthetic utility of the vinyl group in creating a library of dimetindene analogs with modified properties.

Examination of the Compound's Formation as a Byproduct or Degradation Product in Dimetindene Synthesis

The formation of this compound as an impurity during the synthesis or degradation of dimetindene is a plausible scenario.

Forced degradation studies on dimetindene maleate (B1232345) have shown that the drug is susceptible to degradation under certain conditions. princeton.edu Specifically, significant degradation is observed under basic and oxidative stress, leading to the formation of multiple degradation products. princeton.eduamanote.com While the exact structures of all degradation products are not always fully elucidated in all studies, the potential for elimination and modification of the side chain exists. One study specifically mentions the synthesis and characterization of related substances of dimetindene maleate, which is crucial for quality control. amanote.com

Investigation of Reaction Conditions Leading to De(dimethylamino) and Vinyl Formation

The simultaneous removal of the dimethylamino group and the formation of a vinyl group from a dimetindene-like precursor would likely involve an elimination reaction. Two classical elimination reactions of amines are particularly relevant:

Hofmann Elimination: This reaction involves the exhaustive methylation of an amine to form a quaternary ammonium (B1175870) salt, which then undergoes elimination upon treatment with a base (often silver oxide and water followed by heating). nih.govchim.itrug.nlepfl.ch The Hofmann rule predicts that the major product will be the least substituted alkene, which would favor the formation of a terminal vinyl group. nih.govchim.it In the context of a dimetindene precursor, this would involve the elimination of the dimethylaminoethyl side chain.

Cope Elimination: This reaction involves the oxidation of a tertiary amine to its corresponding N-oxide, followed by a thermal syn-elimination to form an alkene and a hydroxylamine. wikipedia.org The Cope elimination also typically follows the Hofmann rule, favoring the formation of the less substituted alkene. This reaction proceeds under milder conditions than the Hofmann elimination. wikipedia.org

It is conceivable that under certain basic or oxidative conditions used in the synthesis or encountered during degradation, a precursor to dimetindene could undergo a reaction analogous to the Hofmann or Cope elimination. This would result in the loss of the dimethylamino group and the formation of a vinyl group at the 2-position of the indene ring, leading to the formation of this compound as a byproduct or degradation product. The presence of a strong base or oxidizing agents, especially at elevated temperatures, would be conditions to investigate for the formation of this specific impurity.

Analysis of Green Chemistry Approaches and their Impact on Impurity Profiles

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules to minimize environmental impact and enhance safety and efficiency. epitomejournals.com For the synthesis of indene derivatives, such as the parent compound Dimetindene, traditional methods have often relied on volatile and hazardous organic solvents. researchgate.netsemanticscholar.org Recent research has focused on replacing these with more environmentally benign alternatives. researchgate.netsemanticscholar.orgnih.gov While specific studies on this compound are not extensively documented, the methodologies developed for the closely related Dimetindene provide a strong foundation for greener synthetic routes and offer insights into potential impurity profiles.

The application of green solvents has a direct and measurable impact on the environmental footprint of the synthesis. A key metric used to evaluate this is the E-factor, which is the ratio of the mass of waste to the mass of the product. The transition from VOCs to greener solvents in Dimetindene synthesis has led to a significant reduction in the E-factor, as detailed in the table below.

Table 1: Comparison of Environmental Impact and Yield for Dimetindene Synthesis

| Solvent System | Overall Yield (%) | E-Factor Range |

|---|---|---|

| VOCs (Toluene, Et2O) | 10 | 24.1–54.9 |

| 2-MeTHF | 21 | 12.2–22.1 |

| CPME | 22 | 12.2–22.1 |

Data sourced from studies on Dimetindene synthesis. researchgate.netsemanticscholar.org

The impurity profile of a synthesized compound is critically influenced by the reaction conditions, including the choice of solvent. In the context of Dimetindene and, by extension, its vinyl analogue, the use of greener solvents can lead to a different impurity landscape compared to traditional methods. While specific impurity data for this compound is not available, the principles of reaction kinetics and solubility suggest that byproducts and unreacted starting materials may vary with the solvent system. For instance, the improved yields observed with 2-MeTHF and CPME suggest a more efficient reaction, which could correlate with a cleaner product and a reduction in certain process-related impurities. researchgate.netsemanticscholar.org

Furthermore, the development of novel catalytic systems is a cornerstone of green chemistry. For the synthesis of substituted 1H-indenes, cobalt-based catalysts have been developed for sustainable metalloradical catalysis. uva.nl This approach moves away from expensive and less abundant noble metal catalysts, utilizing more earth-abundant and cheaper metals. uva.nl Such catalytic routes, which are tolerant to various substituents, could be adapted for the synthesis of this compound, potentially offering a more sustainable and atom-economical pathway. uva.nl The impact of such a catalytic system on the impurity profile would need to be empirically determined but holds the promise of reducing metal-based impurities and byproducts associated with less selective catalytic processes.

Another green approach relevant to the synthesis of the 2-vinyl-1H-indene moiety involves transition metal-free conditions. For example, the synthesis of vinyl-1,2,3-triazole derivatives has been achieved using an inorganic base, which promotes the anti-Markovnikov hydroamination of alkynes. nih.gov This methodology, which avoids the use of heavy metals, could inspire similar green routes for the introduction of the vinyl group in the synthesis of this compound, thereby eliminating the risk of heavy metal contamination in the final product.

The table below summarizes the potential green chemistry approaches applicable to the synthesis of this compound, based on research into related compounds, and their likely impact on the impurity profile.

Table 2: Potential Green Chemistry Approaches and Their Anticipated Impact on Impurity Profiles for this compound Synthesis

| Green Chemistry Approach | Key Principles | Potential Impact on Impurity Profile |

|---|---|---|

| Use of Green Solvents (e.g., 2-MeTHF, CPME) | Replacement of hazardous VOCs, improved reaction conditions. researchgate.netsemanticscholar.org | Altered solubility of byproducts, potentially leading to a cleaner reaction mixture and reduced levels of solvent-related impurities. |

| Sustainable Catalysis (e.g., Cobalt-based catalysts) | Use of abundant, less toxic metals, metalloradical catalysis. uva.nl | Reduction of noble metal residues, potentially higher selectivity leading to fewer isomeric byproducts. |

| Transition Metal-Free Synthesis | Avoidance of heavy metal catalysts. nih.gov | Elimination of metal-based impurities, leading to a purer final compound. |

This table is based on inferred applications of green chemistry principles from related syntheses.

Advanced Analytical Methodologies for Characterization in Complex Chemical Matrices

Chromatographic Separation Techniques for Dimetindene and its Analogs, Including Impurity H

Chromatographic techniques are fundamental in the separation and analysis of Dimetindene and its impurities due to their high resolving power.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of Dimetindene and the quantification of related substances, including Impurity H. veeprho.com Stability-indicating HPLC methods have been developed to separate Dimetindene from its degradation products and process-related impurities. researchgate.net

A common approach involves reversed-phase HPLC on a C18 column. researchgate.netresearchgate.netijpsr.info For instance, a method utilizing a C18 column with a mobile phase of acetate (B1210297) buffer (pH 4.0) and acetonitrile (B52724) (65:35 v/v) at a flow rate of 1.0 mL/min and UV detection at 254 nm has been successfully employed for the determination of Dimetindene. ijpsr.info Another study details an ion-pair reversed-phase HPLC method for the analysis of Dimetindene maleate (B1232345) in various dosage forms, which is also suitable for stability studies. uomustansiriyah.edu.iqrdd.edu.iq

For the separation of Dimetindene and its impurities, including polar and non-polar compounds, a cyano (CN) bonded stationary phase has been shown to be effective. researchgate.net One such method used a Zorbax SB CN column (150 × 4.6 mm; 5 μm) to separate Dimetindene from three degradation products and the related substance 2-ethylpyridine. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) has also been applied, using a SeQuant ZIC®-HILIC column with a mobile phase of acetonitrile and an aqueous solution of acetic acid and ammonium (B1175870) acetate, achieving rapid analysis times. researchgate.net

Table 1: Exemplary HPLC Methods for Dimetindene Analysis

| Stationary Phase | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|

| Reversed-phase C18 | Acetate buffer (pH 4.0): Acetonitrile (65:35) | UV at 254 nm | Determination of Dimetindene in pharmaceutical formulations | ijpsr.info |

| Zorbax SB CN (150 × 4.6 mm; 5 μm) | Gradient elution | Not specified | Separation of Dimetindene, 2-ethylpyridine, and degradation products | researchgate.net |

| SeQuant ZIC®–HILIC (50 mm × 2.1 mm, 5 μm) | Acetonitrile: Acetic acid (25 mM) and Ammonium acetate (2.5 mM) (87.5:12.5) | UV at 258 nm | Rapid analysis of Dimetindene maleate | researchgate.net |

| Venusil XBP Cyano (4.6 x 250 mm, 5 µm) | Gradient of potassium dihydrogen phosphate (B84403) (0.025 M), sodium 1-butane sulfonate (0.025 M) (pH 6.0), and acetonitrile | Diode Array Detection (DAD) | Simultaneous determination of Dimetindene and other components | researchgate.net |

Thin-Layer Chromatography (TLC) for Screening and Method Development

Thin-Layer Chromatography (TLC) serves as a valuable tool for the screening and method development for the analysis of Dimetindene and its impurities. ijpsr.info It is a cost-effective and rapid technique that can be used for the simultaneous analysis of multiple samples. researchgate.net

A validated TLC-densitometric method has been developed for the determination of Dimetindene maleate and its toxic impurity, 2-ethyl pyridine (B92270). researchgate.net This method utilizes silica (B1680970) gel TLC F254 plates with a developing system of toluene, acetone, isopropyl alcohol, and ammonia (B1221849) (5.3:2.7:1.8:0.4 by volume) and densitometric measurement at 254 nm. researchgate.netresearchgate.net Such methods are crucial for routine quality control in laboratory settings. researchgate.net The simplicity and efficiency of TLC make it an ideal choice for preliminary screening before employing more complex techniques like HPLC. nih.govnih.gov

Table 2: TLC Method for Dimetindene and Impurity Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Silica gel TLC F254 plates | researchgate.netresearchgate.net |

| Mobile Phase | Toluene: Acetone: Isopropyl alcohol: Ammonia (5.3: 2.7: 1.8: 0.4, by volume) | researchgate.netresearchgate.net |

| Detection | Densitometric measurement at 254 nm | researchgate.netresearchgate.net |

| Application | Determination of Dimetindene maleate and 2-ethyl pyridine impurity | researchgate.net |

Capillary Electrophoresis for Chiral Resolution and Impurity Profiling

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is particularly useful for the chiral resolution of Dimetindene enantiomers and for impurity profiling. ingentaconnect.comresearchgate.net CE offers advantages such as fast analysis times, high resolution, and minimal solvent and sample consumption. mdpi.com

Several CE methods have been developed for the enantioselective analysis of Dimetindene. One method employs cyclodextrin-mediated capillary zone electrophoresis (CZE) with carboxyethyl-β-cyclodextrin as a chiral selector. ingentaconnect.comresearchgate.netnih.gov The optimized conditions for this separation include a running buffer of ε-aminocaproic acid (20 mmol/l, pH 4.5), carboxyethyl-β-cyclodextrin (2.5 mg/ml), and methylhydroxyethylcellulose (0.1% w/v) to suppress the electroosmotic flow. ingentaconnect.comnih.gov Another approach, capillary isotachophoresis, has also been successfully used for the separation and determination of Dimetindene enantiomers. nih.gov These chiral separation methods are critical as different enantiomers of a drug can have different pharmacological and toxicological profiles.

Hyphenated Techniques for Comprehensive Identification and Quantification (e.g., LC-MS, GC-MS)

For comprehensive identification and quantification of impurities like 2-De(dimethylamino)-2-vinyl Dimetindene, hyphenated techniques that couple chromatographic separation with mass spectrometric detection are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is invaluable for the identification of unknown impurities and for providing structural information. LC-MS/MS, or tandem mass spectrometry, further enhances selectivity and is used for the quantitative analysis of trace-level impurities. nih.gov Methods have been developed for the analysis of related compounds in other pharmaceuticals, demonstrating the technique's utility. who.intresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly suited for the analysis of volatile and thermally stable compounds. jmchemsci.comphytojournal.com While less common for large molecules like Dimetindene without derivatization, it can be highly effective for identifying smaller, volatile impurities that may be present. nih.govnih.gov For instance, GC-MS has been used to identify metabolites of Dimetindene and to analyze for related substances in other antihistamines. nih.govnih.gov The process involves separating compounds in the gas phase followed by their detection and identification based on their mass-to-charge ratio and fragmentation patterns. jmchemsci.comphytojournal.com

Development and Validation of Analytical Methods in Academic Research Protocols

The development and validation of analytical methods for Dimetindene and its impurities follow rigorous protocols to ensure they are suitable for their intended purpose. These protocols are guided by international standards, such as the International Council for Harmonisation (ICH) guidelines. researchgate.netijpsr.com

Method validation involves demonstrating the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). nih.govijpsr.com For example, a developed HPLC method for Dimetindene maleate showed linearity over a specific concentration range, with a defined LOD and LOQ. researchgate.netresearchgate.net Similarly, a TLC method was validated for its sensitivity, selectivity, and accuracy. researchgate.net

Forced degradation studies are also a critical part of method development, where the drug substance is exposed to stress conditions like acid and base hydrolysis, oxidation, and heat. researchgate.net This helps to identify potential degradation products and to ensure that the analytical method can effectively separate these from the active ingredient and other impurities. researchgate.net The data from these validation studies confirm that the analytical method is reliable, accurate, and precise for the routine quality control and stability testing of pharmaceuticals containing Dimetindene. researchgate.netnih.gov

Future Research Directions and Unexplored Academic Avenues for Dimetindene Derivatives

Design and Synthesis of Novel Dimetindene Analogs with Targeted Structural Modifications at the 2-Position

The design and synthesis of novel dimetindene analogs, specifically focusing on modifications at the 2-position of the indene (B144670) ring, present a promising strategy for the development of compounds with enhanced or novel biological activities. The replacement of the dimethylaminoethyl group with a vinyl substituent in "2-De(dimethylamino)-2-vinyl Dimetindene" is a prime example of such a targeted modification.

The synthesis of these new analogs could be approached through several established and innovative synthetic routes. A potential pathway for the synthesis of 2-vinylpyridine, a key intermediate, involves the condensation of 2-picoline with formaldehyde in the presence of a strong acid catalyst within a pipeline reactor. This one-step process has been shown to be efficient and high-yielding. google.com For the construction of the indene scaffold itself, alternative retrosynthetic approaches to dimetindene have been proposed, which involve the addition of 2-ethylpyridine to a carbonyl moiety, followed by dehydration of the resulting tertiary alcohol. mdpi.comnih.gov

The rationale behind introducing a vinyl group at the 2-position is to explore the impact of a smaller, less basic substituent on receptor binding and selectivity. This modification could potentially alter the compound's interaction with various receptors, including histamine (B1213489) and muscarinic receptors. A series of 2,3-disubstituted indenes, analogous to dimetindene, have been synthesized and studied as muscarinic receptor antagonists, demonstrating that modifications in this region can significantly impact receptor affinity and selectivity. acs.orgresearchgate.net

The following table outlines a hypothetical synthetic strategy for a series of 2-substituted dimetindene analogs, including the target vinyl derivative.

| Target Analog | Proposed Key Synthetic Step | Rationale for Modification |

| 2-Vinyl Dimetindene Analog | Wittig reaction or Horner-Wadsworth-Emmons olefination on a 2-formyl-indene precursor. | To investigate the effect of a non-basic, π-system containing substituent on receptor interaction. |

| 2-Ethynyl Dimetindene Analog | Sonogashira coupling of a 2-halo-indene with a terminal alkyne. | To explore the introduction of a rigid, linear substituent and its impact on binding pocket occupancy. |

| 2-Cyclopropyl Dimetindene Analog | Simmons-Smith cyclopropanation of a 2-vinyl-indene precursor. | To introduce a small, rigid, and lipophilic group to probe specific hydrophobic interactions. |

Theoretical Prediction of Novel Ligand-Receptor Interactions Based on Indene Scaffolds

Computational modeling and theoretical predictions are invaluable tools in modern drug discovery, allowing for the rational design of new ligands and the understanding of their interactions with biological targets. For indene scaffolds, including that of "this compound," these methods can predict binding affinities and modes, guiding synthetic efforts.

The interaction of ligands with G-protein coupled receptors (GPCRs), such as histamine and muscarinic receptors, is a complex process influenced by various factors including the nature of the ligand and the specific residues within the receptor's binding pocket. For adrenergic receptors, another class of GPCRs, it's known that the aromatic ring of monoamine ligands forms π-π interactions with phenylalanine residues. mdpi.com Similar interactions could be anticipated for the indene core of dimetindene derivatives.

The introduction of a vinyl group at the 2-position could lead to novel interactions within the receptor binding site. For instance, the vinyl group could participate in π-π stacking or cation-π interactions with aromatic or charged residues, respectively. Molecular docking simulations can be employed to predict the binding pose of "this compound" within the active sites of various receptors. These simulations can help identify key interacting residues and predict the stability of the ligand-receptor complex.

The following table presents a summary of potential ligand-receptor interactions that could be investigated for indene-based scaffolds.

| Interaction Type | Potential Interacting Residues in Receptor | Relevance to Indene Scaffolds |

| Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine | The pyridine (B92270) nitrogen in dimetindene derivatives can act as a hydrogen bond acceptor. |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan | The indene ring system and the pyridine ring can engage in stacking interactions with aromatic residues. |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine | The hydrocarbon backbone of the indene and its substituents can interact with nonpolar pockets in the receptor. |

| Cation-π Interactions | Phenylalanine, Tyrosine, Tryptophan | The positively charged pyridine ring (if protonated) can interact with the electron-rich aromatic rings of certain amino acids. |

Development of Sustainable Synthetic Routes for Indene-Based Scaffolds to Control Impurity Formation

The development of sustainable synthetic routes also plays a crucial role in controlling the formation of impurities. By optimizing reaction conditions and utilizing cleaner reagents, the generation of unwanted byproducts can be minimized, simplifying purification processes and ensuring the final product's purity. For example, the use of milder reaction conditions, facilitated by green solvents, can prevent degradation of sensitive functional groups and reduce the formation of process-related impurities. mdpi.com

The table below compares key green chemistry metrics for the traditional and a sustainable synthesis of dimetindene. mdpi.comnih.gov

| Metric | Traditional Synthesis (VOCs) | Sustainable Synthesis (2-MeTHF/CPME) | Improvement |

| Overall Yield | ~10% | 21-22% | Significant increase |

| E-Factor | 24.1–54.9 | 12.2–22.1 | Significant reduction in waste |

| Solvent Use | Toluene, Diethyl ether | 2-Methyltetrahydrofuran, Cyclopentyl methyl ether | Shift to greener alternatives |

| Hazardous Reagents | Benzyl chloride, Polyphosphoric acid | Reduced use of hazardous materials | Improved safety and environmental profile |

Investigation of Stereochemical Influence on Molecular Recognition of Dimetindene Derivatives and Analogs

Dimetindene is a chiral molecule and is commercially available as a racemate. mdpi.comnih.gov The stereochemistry of a drug can have a profound impact on its pharmacological activity, as different enantiomers can exhibit different affinities and efficacies for their biological targets. This is due to the three-dimensional nature of receptor binding sites, which can preferentially interact with one enantiomer over the other.

For dimetindene derivatives, the stereocenter at the 3-position of the indene ring is a critical determinant of their biological activity. Studies on dimetindene analogs have shown that the (S)-enantiomer of dimetindene has a higher affinity for M2 muscarinic receptors compared to other subtypes. acs.org The diisopropyl analogue of dimetindene, specifically the (-)-enantiomer, also demonstrates high affinity for M2 receptors with an improved selectivity profile. acs.org

Investigating the stereochemical influence on the molecular recognition of "this compound" and its analogs would be a crucial area of research. This would involve the synthesis of enantiomerically pure compounds and the evaluation of their binding affinities at various receptors. Such studies would provide valuable insights into the structure-activity relationships of these compounds and could lead to the development of more potent and selective drugs.

The following table summarizes the known stereochemical preferences of some dimetindene derivatives at muscarinic receptors. acs.org

| Compound | Enantiomer | M2 Receptor Affinity (pKi) | M2/M1 Selectivity | M2/M3 Selectivity |

| Dimetindene | (S) | 7.52 | 6-fold | 5-fold |

| Diisopropyl analog | (-) | 7.37 | 36-fold | 96-fold |

Q & A

Q. What are the key structural features of 2-De(dimethylamino)-2-vinyl Dimetindene, and how do they influence its pharmacological activity?

The compound contains a vinyl group and a dimethylamino moiety attached to an indene core, which is critical for its histamine H1 receptor antagonism. Structural modifications, such as the vinyl substitution, may alter binding affinity or metabolic stability. Analytical techniques like NMR and mass spectrometry are essential for confirming stereochemistry and purity, particularly when distinguishing between structural analogs (e.g., impurities like 2-Ethylpyridine or benzyl derivatives) .

Q. What analytical methods are recommended for impurity profiling in this compound?

High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying impurities such as 2-Ethylpyridine (Impurity A) or benzyl-substituted derivatives (Impurities C and D). Reference standards from authoritative sources like the European Directorate for the Quality of Medicines (EDQM) should be used for calibration . For stereoisomers (e.g., (2RS)-2-Benzyl-4-(dimethylamino)butanoic Acid Hydrochloride), chiral chromatography or X-ray crystallography may resolve racemic mixtures .

Q. How does pH affect the solubility of this compound, and what formulations mitigate this challenge?

Solubility data indicate pH-dependent behavior, with intrinsic solubility of ~0.24 g/L at pH >10.03 . For in vitro studies, buffered solutions at alkaline pH or co-solvents like dimethyl sulfoxide (DMSO) can enhance dissolution. Stability studies under varying pH and temperature conditions are critical to avoid degradation during storage .

Advanced Research Questions

Q. How can researchers reconcile contradictions in the efficacy of this compound across different experimental models?

Inconsistencies between in vitro and in vivo results (e.g., lack of antifungal activity in vitro vs. disease resistance in plants) may arise from metabolic activation or host-mediated effects. To address this, combine transcriptomic profiling (e.g., qRT-PCR for OsWRKY45 and OsNPR1 genes) with pharmacokinetic studies to identify active metabolites or indirect mechanisms .

Q. What methodological approaches are suitable for studying the compound’s novel role in plant systemic acquired resistance (SAR)?

Design multi-tiered experiments:

- Greenhouse trials : Apply graded concentrations (25–1000 mg/L) to rice plants infected with Magnaporthe oryzae, monitoring disease severity and yield .

- Gene expression analysis : Use RNA sequencing or targeted qRT-PCR to quantify SA/JA pathway markers (e.g., OsPR10, AOS2) at 12-hour intervals post-treatment .

- Field validation : Replicate findings in controlled agricultural plots to assess environmental variability .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Employ regioselective alkylation or cross-coupling reactions to introduce vinyl or substituted amino groups. Monitor reaction intermediates via LC-MS to minimize byproducts like Impurity B (2-(1H-Inden-2-yl)-N,N-dimethylethanamine Hydrochloride). Scale-up processes should adhere to Good Laboratory Practice (GLP) for batch consistency .

Q. How can researchers validate the compound’s off-target effects in non-mammalian systems?

Use Caenorhabditis elegans or Drosophila melanogaster models to screen for unexpected phenotypes (e.g., developmental delays). Pair these with computational docking studies to predict interactions with non-histamine targets (e.g., GPCRs or ion channels) .

Methodological Notes

- Contradiction Management : When solubility data conflict (e.g., pH-dependent vs. co-solvent-enhanced solubility), conduct parallel experiments under both conditions and compare bioavailability using in vitro permeability assays .

- Advanced Analytics : For impurity synthesis, combine nuclear Overhauser effect (NOE) NMR with high-resolution mass spectrometry (HRMS) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.